molecular formula C15H11ClO4 B3052505 2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid CAS No. 42017-94-7

2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid

Cat. No.: B3052505
CAS No.: 42017-94-7
M. Wt: 290.7 g/mol
InChI Key: VXEQLPQDVNSOPB-UHFFFAOYSA-N
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Description

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid is an organic compound with the molecular formula C15H11ClO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorobenzoyl group and a phenoxyacetic acid moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with phenoxyacetic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Cardiovascular Therapeutics

Research indicates that esters derived from 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid exhibit significant therapeutic potential in treating cardiovascular diseases. A notable patent describes the synthesis of esters with bis-(hydroxyalkylthio)-alkanes, which demonstrated a reduction in blood cholesterol levels by approximately 30% in animal models after administration . This suggests that the compound could be developed into a novel class of lipid-lowering agents.

1.2 Antimycobacterial Activity

Another area of interest is the antimycobacterial properties of this compound. Studies have shown that it can inhibit the growth of Mycobacterium species, indicating its potential use in treating infections such as tuberculosis. This application is particularly relevant given the rising incidence of drug-resistant strains of Mycobacterium.

1.3 Polymorphic Forms and Stability

The stability of various polymorphic forms of this compound has been studied extensively. A specific polymorph demonstrated favorable stability characteristics, making it suitable for pharmaceutical formulations. The preparation method for this polymorph is noted for its simplicity and environmental friendliness, which is advantageous for large-scale production .

Agricultural Applications

2.1 Herbicidal Properties

The compound has been explored for its herbicidal properties, particularly in controlling broadleaf weeds. It functions by disrupting plant growth processes, making it an effective agent in agricultural settings . The ability to target specific weed types while minimizing harm to crops makes it a valuable tool for sustainable agriculture.

2.2 Formulation Development

Formulations containing this compound have been developed to enhance its efficacy as a herbicide. These formulations often include various excipients to improve solubility and stability, thereby increasing the bioavailability of the active ingredient .

Safety and Toxicology Considerations

While exploring the applications of this compound, safety assessments are crucial. The compound is classified as harmful if swallowed and can cause skin irritation . Proper handling procedures must be established to mitigate risks associated with exposure.

Data Table: Summary of Applications

Application Area Details References
Cardiovascular TherapeuticsEsters reduce blood cholesterol levels; potential lipid-lowering agent
Antimycobacterial ActivityInhibits growth of Mycobacterium species; potential use against tuberculosis
Herbicidal PropertiesEffective against broadleaf weeds; disrupts plant growth processes
Polymorphic StabilityStable polymorphic forms suitable for pharmaceutical use; environmentally friendly synthesis
Safety ProfileHarmful if swallowed; causes skin irritation; requires proper handling

Case Studies and Research Findings

  • Cardiovascular Effects Study : In an experiment involving rats, administration of esters derived from this compound resulted in significant reductions in blood lipid levels compared to control groups, highlighting its potential as a therapeutic agent for hyperlipidemia .
  • Antimycobacterial Efficacy Study : A laboratory study demonstrated that formulations containing this compound effectively inhibited the growth of resistant Mycobacterium strains, suggesting its applicability in developing new treatments for tuberculosis.
  • Field Trials on Herbicidal Effectiveness : Field trials confirmed that the herbicidal formulations based on this compound significantly reduced weed populations without adversely affecting crop yields, supporting its use in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation and lipid transport, contributing to its hypolipidemic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid is unique due to its specific structural features, such as the presence of a chlorobenzoyl group, which imparts distinct chemical and biological properties. Its ability to activate PPARα and regulate lipid metabolism makes it a valuable compound in the study of metabolic disorders .

Biological Activity

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (C15H11ClO4) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimycobacterial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a phenoxyacetic acid structure with a 4-chlorobenzoyl substituent, enhancing its lipophilicity and biological activity. The structural formula is represented as follows:

C15H11ClO4\text{C}_{15}\text{H}_{11}\text{ClO}_{4}

Biological Activities

1. Antimycobacterial Activity:
Research indicates that this compound exhibits significant antimycobacterial properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and metabolic processes.

2. Anti-inflammatory Effects:
The compound also demonstrates anti-inflammatory activity, potentially through the modulation of pro-inflammatory cytokines. Studies suggest that it may inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

The precise mechanisms underlying the biological activities of this compound remain under investigation. However, it is believed to interact with various molecular targets, including receptors involved in lipid metabolism and inflammatory pathways.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC15H11ClO4Antimycobacterial, anti-inflammatory
2-(4-Chlorobenzoyl)benzoic acidC14H9ClO3Antimicrobial, anti-inflammatory
Phenoxyacetic acidC8H8O3Plant growth regulator
FenofibrateC20H21ClO4Lipid-lowering agent

Case Studies

Case Study 1: Antimycobacterial Efficacy
A study conducted by researchers aimed to evaluate the antimycobacterial efficacy of this compound. The compound was tested against various strains of Mycobacterium tuberculosis using a broth microdilution method. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL, demonstrating potent activity compared to standard antimycobacterial agents.

Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using an in vivo model of acute inflammation induced by carrageenan in rats. Treatment with this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.

Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-12-5-1-10(2-6-12)15(19)11-3-7-13(8-4-11)20-9-14(17)18/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQLPQDVNSOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962160
Record name [4-(4-Chlorobenzoyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42017-94-7
Record name Acetic acid, (4-(4-chlorobenzoyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-Chlorobenzoyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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